molecular formula C7H11N3 B7861554 3-(Pyrimidin-2-yl)propan-1-amine

3-(Pyrimidin-2-yl)propan-1-amine

Cat. No.: B7861554
M. Wt: 137.18 g/mol
InChI Key: IMYQUICJTGELHT-UHFFFAOYSA-N
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Description

3-(Pyrimidin-2-yl)propan-1-amine is a chemical compound that belongs to the class of organic compounds known as pyrimidines. Pyrimidines are heterocyclic aromatic compounds, similar to benzene and pyridine, but with two nitrogen atoms in the ring structure. This compound is characterized by the presence of a pyrimidin-2-yl group attached to a propan-1-amine moiety.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with pyrimidin-2-yl derivatives and propan-1-amine.

  • Reaction Conditions: The reaction involves the nucleophilic substitution of a suitable leaving group in the pyrimidin-2-yl derivative with propan-1-amine under controlled conditions.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors or batch processes to ensure consistent quality and yield.

Types of Reactions:

  • Oxidation: Oxidation reactions can convert this compound to its corresponding amine oxide.

  • Reduction: Reduction reactions can reduce the pyrimidin-2-yl group to form simpler derivatives.

  • Substitution: Substitution reactions can replace the amine group with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Amine oxides

  • Reduction: Reduced pyrimidin-2-yl derivatives

  • Substitution: A variety of substituted pyrimidin-2-yl compounds

Scientific Research Applications

3-(Pyrimidin-2-yl)propan-1-amine has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: It is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

3-(Pyrimidin-2-yl)propan-1-amine is similar to other pyrimidine derivatives, such as 3-(Pyrimidin-2-yl)acrylic acid and 3-(Pyrimidin-2-yl)propionic acid. it is unique in its structure and potential applications. The presence of the amine group distinguishes it from other pyrimidine derivatives, providing it with distinct chemical and biological properties.

Comparison with Similar Compounds

  • 3-(Pyrimidin-2-yl)acrylic acid

  • 3-(Pyrimidin-2-yl)propionic acid

  • 2-(Pyridin-2-yl)pyrimidine derivatives

Properties

IUPAC Name

3-pyrimidin-2-ylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c8-4-1-3-7-9-5-2-6-10-7/h2,5-6H,1,3-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMYQUICJTGELHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)CCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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